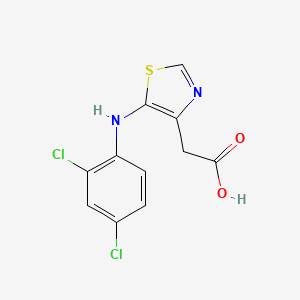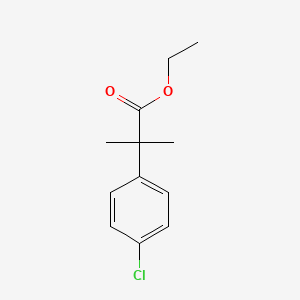
(3-Aminophenyl)-N-(4-(phenylamino)phenyl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Aminophenyl)-N-(4-(phenylamino)phenyl)formamide is an organic compound that features both amine and formamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminophenyl)-N-(4-(phenylamino)phenyl)formamide typically involves the reaction of 3-aminophenylamine with 4-nitrobenzaldehyde under specific conditions. The reaction proceeds through a series of steps including reduction and condensation reactions. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Aminophenyl)-N-(4-(phenylamino)phenyl)formamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst and an appropriate electrophile.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
(3-Aminophenyl)-N-(4-(phenylamino)phenyl)formamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism by which (3-Aminophenyl)-N-(4-(phenylamino)phenyl)formamide exerts its effects involves interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (3-Aminophenyl)-N-(4-(methylamino)phenyl)formamide
- (3-Aminophenyl)-N-(4-(ethylamino)phenyl)formamide
- (3-Aminophenyl)-N-(4-(dimethylamino)phenyl)formamide
Uniqueness
(3-Aminophenyl)-N-(4-(phenylamino)phenyl)formamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C19H17N3O |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
N-(3-aminophenyl)-N-(4-anilinophenyl)formamide |
InChI |
InChI=1S/C19H17N3O/c20-15-5-4-8-19(13-15)22(14-23)18-11-9-17(10-12-18)21-16-6-2-1-3-7-16/h1-14,21H,20H2 |
InChI Key |
ZUUPDCAZTXXTLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N(C=O)C3=CC=CC(=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


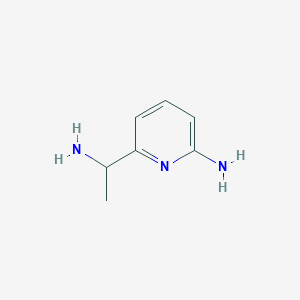
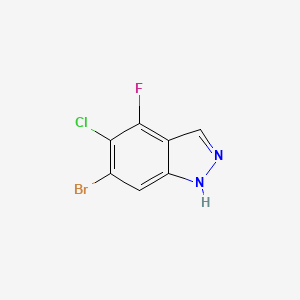
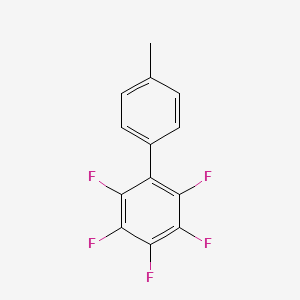
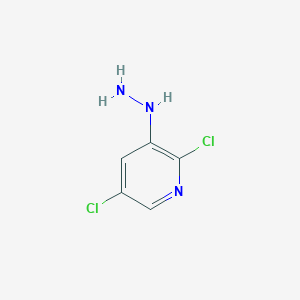
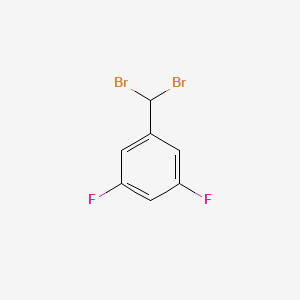

![2-Bromopyrazolo[1,5-a]pyrimidin-7(6H)-one](/img/structure/B12843326.png)
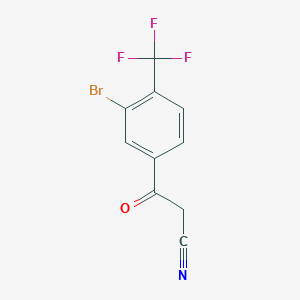
![Potassium [1,1'-biphenyl]-2-sulfonate](/img/structure/B12843342.png)

